(2S,4S)-1-tert-Butyl 2-methyl 4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate
CAS No.: 168264-25-3
Cat. No.: VC2934445
Molecular Formula: C18H22N2O8
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168264-25-3 |
|---|---|
| Molecular Formula | C18H22N2O8 |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S,4S)-4-(4-nitrobenzoyl)oxypyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C18H22N2O8/c1-18(2,3)28-17(23)19-10-13(9-14(19)16(22)26-4)27-15(21)11-5-7-12(8-6-11)20(24)25/h5-8,13-14H,9-10H2,1-4H3/t13-,14-/m0/s1 |
| Standard InChI Key | UAAOLTOSWKAQQS-KBPBESRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
(2S,4S)-1-tert-Butyl 2-methyl 4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound belonging to the class of pyrrolidine derivatives. It features a tert-butyl group, a nitrobenzoyl moiety, and two carboxylate functionalities, making it of interest in medicinal chemistry and organic synthesis.
Synthesis
The synthesis of (2S,4S)-1-tert-Butyl 2-methyl 4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate typically involves several steps that require careful control of reaction conditions to prevent hydrolysis or side reactions. Anhydrous solvents like dichloromethane are often used, and the yield and purity can be optimized by monitoring reaction time and reagent stoichiometry.
Potential Applications
This compound has potential applications in medicinal chemistry and organic synthesis due to its unique structure and functional groups. It can undergo various chemical reactions typical for pyrrolidine derivatives, and its interactions with biological targets could provide insights into its pharmacological profile .
Analytical Techniques
Relevant analyses for confirming the identity and purity of (2S,4S)-1-tert-Butyl 2-methyl 4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate include:
-
Melting Point Determination: To assess physical properties.
-
Spectroscopy (NMR, IR): For structural confirmation.
-
Mass Spectrometry: To verify molecular weight and structure.
Comparison with Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| (2S,4S)-1-tert-Butyl 2-methyl 4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate | 168264-25-3 | C18H22N2O8 | 394.38 g/mol |
| (2S,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate | 121148-01-4 | C11H20N2O4 | 244.29 g/mol |
| (2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate | 121147-94-2 | C18H23NO6 | 349.38 g/mol |
This table highlights the differences in molecular weight and formula among related pyrrolidine derivatives, each with distinct functional groups that influence their properties and applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume